Sphingosine

Description

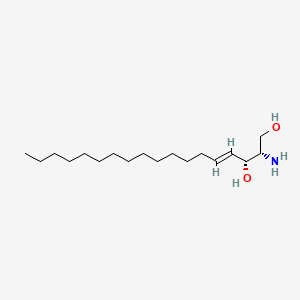

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861763 | |

| Record name | Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123-78-4, 2733-29-1 | |

| Record name | Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-sphingosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminooctadec-4-ene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRO-SPHINGOSINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 °C | |

| Record name | Sphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sphingosine Metabolism and Regulation

Biosynthesis Pathways of Sphingosine (B13886)

This compound can be generated through two primary pathways: the de novo synthesis pathway and the salvage pathway mdpi.comwikipedia.orglipidmaps.org. While the de novo pathway primarily produces sphinganine (B43673), the precursor to dihydroceramide (B1258172) and subsequently ceramide, this compound is predominantly generated through the degradation of complex sphingolipids via the salvage pathway mdpi.comwikipedia.org.

De Novo Synthesis Pathway and Precursors

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) nih.govoup.com. This pathway initiates with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16-CoA) mdpi.commdpi.comnih.gov.

The initial and rate-limiting step of the de novo pathway is catalyzed by the enzyme serine palmitoyltransferase (SPT) nih.govoup.com. SPT is a membrane-bound enzyme located on the cytosolic side of the ER oup.comlibretexts.org. It requires pyridoxal (B1214274) 5'-phosphate as a cofactor libretexts.org. The reaction involves the decarboxylating condensation of L-serine and palmitoyl-CoA, yielding 3-ketodihydrothis compound nih.govlibretexts.org. The specific acyl-CoA substrate utilized by SPT can vary depending on the enzyme's subunit composition mdpi.com. Regulation of SPT activity is considered a key control point in sphingolipid biosynthesis libretexts.org.

Following the formation of 3-ketodihydrothis compound, it is rapidly reduced by an NADPH-dependent 3-ketodihydrothis compound reductase (KDSR) to form sphinganine (dihydrothis compound) mdpi.comnih.govlibretexts.org. Sphinganine is an 18-carbon amino alcohol that differs from this compound by the absence of a trans-double bond at C4 mdpi.com. Sphinganine is then N-acylated with a fatty acid, a reaction catalyzed by a family of enzymes called (dihydro)-ceramide synthases (CerS), to produce dihydroceramide mdpi.comnih.gov. These reactions primarily occur in the ER nih.gov.

Salvage Pathway: Ceramide Degradation to this compound

The salvage pathway is a crucial route for this compound production, primarily occurring in lysosomes and late endosomes wikipedia.orgnih.govresearchgate.net. This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, back into ceramide, and subsequently, the hydrolysis of ceramide to generate this compound wikipedia.orgmdpi.commdpi.comnih.gov.

Ceramidases (CDases) are a class of enzymes that play a central role in the salvage pathway by hydrolyzing ceramide into this compound and a free fatty acid wikipedia.orglibretexts.orgcreative-proteomics.com. This deacylation step is the primary mechanism by which this compound is generated from ceramide libretexts.orgcreative-proteomics.com. Different types of ceramidases exist, including acid, neutral, and alkaline ceramidases, located in various cellular compartments, with acid ceramidase being particularly important in lysosomes for the degradation of sphingolipids recycled through endocytosis wikipedia.orgresearchgate.net.

Catabolism and Interconversion of this compound Metabolites

This compound, once generated, can undergo further metabolic transformations. A key interconversion involves the phosphorylation of this compound by this compound kinases (SphK1 and SphK2) to form this compound-1-phosphate (S1P) wikipedia.orgwikipedia.orglipidmaps.orgguidetoimmunopharmacology.org. This reaction is ATP-dependent mdpi.com. S1P is a potent signaling lipid with diverse cellular functions ahajournals.orgwikipedia.orglipidmaps.org.

The balance between this compound and S1P is tightly regulated and is critical for controlling various cellular processes mdpi.com. S1P can be dephosphorylated back to this compound by S1P-specific phosphatases (SPP1 and SPP2) in the ER, or by lipid phosphate (B84403) phosphatases (LPP1-3) in the plasma membrane mdpi.com.

Alternatively, this compound can be re-utilized in the salvage pathway to form ceramide through reacylation by ceramide synthases mdpi.commdpi.comnih.gov. This recycling mechanism highlights the dynamic nature of sphingolipid metabolism.

This compound-1-phosphate can also be irreversibly degraded by this compound-1-phosphate lyase (SPL) into phosphoethanolamine and hexadecenal, representing a point of exit from the sphingolipid metabolic network wikipedia.orgmdpi.com.

Here is a summary of key metabolites and enzymes involved in this compound metabolism:

| Metabolite/Enzyme | Role in this compound Metabolism | Pathway Involved |

| Serine | Precursor in de novo synthesis. mdpi.commdpi.comnih.gov | De Novo Synthesis |

| Palmitoyl-CoA | Precursor in de novo synthesis. mdpi.commdpi.comnih.gov | De Novo Synthesis |

| Serine Palmitoyltransferase (SPT) | Catalyzes the first step of de novo synthesis. nih.govoup.comlibretexts.org | De Novo Synthesis |

| 3-Ketodihydrothis compound | Intermediate in de novo synthesis. nih.govlibretexts.org | De Novo Synthesis |

| 3-Ketodihydrothis compound Reductase | Reduces 3-ketodihydrothis compound to sphinganine. nih.govlibretexts.org | De Novo Synthesis |

| Sphinganine (Dihydrothis compound) | Product of the initial steps of de novo synthesis; precursor to dihydroceramide. mdpi.comnih.govlibretexts.org | De Novo Synthesis |

| (Dihydro)-Ceramide Synthase (CerS) | N-acylates sphinganine to form dihydroceramide and this compound to form ceramide. mdpi.comnih.govnih.gov | De Novo & Salvage Pathways |

| Dihydroceramide | Intermediate in de novo synthesis; precursor to ceramide. mdpi.comnih.gov | De Novo Synthesis |

| Dihydroceramide Desaturase | Introduces the double bond into dihydroceramide to form ceramide. mdpi.com | De Novo Synthesis |

| Ceramide | Central metabolite; degraded to this compound in the salvage pathway; synthesized in both pathways. mdpi.commdpi.comcreative-proteomics.com | De Novo & Salvage Pathways |

| Ceramidase (CDase) | Hydrolyzes ceramide to this compound and a fatty acid. wikipedia.orglibretexts.orgcreative-proteomics.com | Salvage Pathway |

| This compound | Key sphingoid base; produced from ceramide degradation; precursor to S1P and ceramide. mdpi.comlibretexts.orgcreative-proteomics.com | Salvage Pathway |

| This compound Kinase (SphK) | Phosphorylates this compound to form S1P. wikipedia.orgmdpi.comlipidmaps.orgguidetoimmunopharmacology.org | Catabolism/Interconversion |

| This compound-1-Phosphate (S1P) | Phosphorylated form of this compound; signaling molecule. wikipedia.orgahajournals.orgwikipedia.orglipidmaps.org | Catabolism/Interconversion |

| S1P Phosphatase (SPP) | Dephosphorylates S1P back to this compound. mdpi.com | Catabolism/Interconversion |

| Lipid Phosphate Phosphatase (LPP) | Dephosphorylates S1P back to this compound. mdpi.com | Catabolism/Interconversion |

| This compound-1-Phosphate Lyase (SPL) | Irreversibly degrades S1P. wikipedia.orgmdpi.com | Catabolism |

This compound Phosphorylation to this compound-1-Phosphate (S1P)

The phosphorylation of this compound to form S1P is a key regulatory step catalyzed by a family of enzymes known as this compound kinases (SphKs). This reaction is ATP-dependent and represents a critical control point in shifting the balance from this compound towards S1P. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgoup.commdpi.com

This compound Kinase 1 (SphK1) and this compound Kinase 2 (SphK2) Isoforms and Subcellular Localization

In mammals, two main isoforms of this compound kinase have been identified: this compound Kinase 1 (SphK1) and this compound Kinase 2 (SphK2). These isoforms are encoded by distinct genes located on different chromosomes (chromosome 17 for SPHK1 and chromosome 19 for SPHK2 in humans) and exhibit differences in their tissue distribution, enzymatic properties, and subcellular localization. frontiersin.orgfrontiersin.orgnih.gov

SphK1 is predominantly found in the cytoplasm in unstimulated cells. Upon stimulation by various agonists, SphK1 can be upregulated and translocates to the plasma membrane, where it is thought to generate S1P for extracellular signaling. frontiersin.orgnih.gov Studies have identified two major transcriptional isoforms of human SphK1, approximately 43 kDa and 51 kDa, with the 51 kDa variant being more prevalent in breast cancer cells. oup.com The 51 kDa isoform is primarily cytoplasmic, while the 43 kDa isoform is located throughout the cell. oup.com

In contrast, SphK2 has a broader subcellular distribution, being localized to the nucleus, endoplasmic reticulum (ER), and mitochondria. frontiersin.orgfrontiersin.orgnih.gov Nuclear SphK2 has been implicated in regulating gene expression and telomere integrity, while mitochondrial SphK2 may play a role in regulating mitochondrial function. frontiersin.orgfrontiersin.org SphK2 in the ER is involved in regulating cell death pathways. frontiersin.org Abnormal localization of SphK2 to the plasma membrane has been linked to certain diseases. frontiersin.org

While SphK1 and SphK2 share the ability to phosphorylate this compound, they can have both overlapping and distinct physiological functions. frontiersin.orgnih.gov Studies in mice have shown that while knockout of either SphK1 or SphK2 is viable, deletion of both is embryonically lethal, highlighting the vital role of S1P for survival. frontiersin.org

Here is a table summarizing the key differences between SphK1 and SphK2 isoforms:

| Feature | This compound Kinase 1 (SphK1) | This compound Kinase 2 (SphK2) |

| Chromosomal Location | Chromosome 17 (Human) | Chromosome 19 (Human) |

| Predominant Localization | Cytoplasm; translocates to plasma membrane upon stimulation frontiersin.orgnih.gov | Nucleus, Endoplasmic Reticulum, Mitochondria frontiersin.orgfrontiersin.orgnih.gov |

| Transcriptional Isoforms | Two major isoforms (43 kDa and 51 kDa) oup.com | At least four isoforms described frontiersin.org |

| Primary Function | Extracellular S1P signaling, cell proliferation, survival mdpi.comfrontiersin.org | Intracellular S1P signaling, transcription, mitochondrial function, ER stress frontiersin.orgfrontiersin.org |

Regulation of this compound Kinase Activity

The activity of this compound kinases is tightly regulated by various mechanisms, including transcriptional regulation, post-translational modifications, and protein-protein interactions. mdpi.comnih.gov

Transcriptional regulation of SphK1 is influenced by several transcription factors and signaling pathways. For example, nerve growth factor (NGF) can induce SphK1 transcriptional induction through the transcription factor specificity protein 1 (Sp1). nih.gov Hypoxia is also known to upregulate SPHK1 transcription in various cell types, a process linked to hypoxia-inducible factors (HIFs). nih.gov There is evidence suggesting a potential feedback loop between SphK1/S1P signaling and HIFs in response to oxygen levels. nih.gov Tumor necrosis factor-alpha (TNF-α) and phorbol (B1677699) esters, which activate protein kinase C (PKC), can increase SphK1 activity. nih.govoup.com

Post-translational modification, such as phosphorylation, plays a crucial role in regulating SphK1 activity and localization. Phosphorylation of SphK1 at serine 225 by ERK1/2 not only increases its enzymatic activity but is also necessary for its translocation from the cytosol to the plasma membrane upon agonist stimulation. frontiersin.orgembopress.org

Protein-protein interactions also contribute to SphK regulation. For instance, cytoplasmic SphK1 has been shown to interact with tumor necrosis factor-(TNF) receptor associated factor 2 (TRAF2), potentially enhancing S1P activity related to pro-survival signaling. nih.govresearchgate.net The calcium-binding protein CIB1 can enhance SphK1 activation. frontiersin.org

SphK2 activity is also regulated, and it has basal activity towards this compound. frontiersin.org SphK2 can be activated by factors such as epidermal growth factor (EGF) in cancer cells and hypoxia in endothelial cells. frontiersin.org Human SphK2 can be phosphorylated at serine 351 and threonine 578 by ERK1, and these phosphorylation events are important for EGF-mediated cell migration. frontiersin.org

This compound-1-Phosphate Dephosphorylation to this compound

S1P levels are also controlled by dephosphorylation, which converts S1P back to this compound. This reaction is catalyzed by specific phosphatases. frontiersin.orgnih.govoup.com

This compound-1-Phosphate Phosphatases (S1PPs) and Lipid Phosphate Phosphatases (LPPs)

Two main classes of phosphatases are involved in S1P dephosphorylation: this compound-1-Phosphate Phosphatases (S1PPs) and Lipid Phosphate Phosphatases (LPPs). frontiersin.orgnih.govoup.com

S1PPs are a family of membrane-bound phosphatases that are highly selective for sphingoid base phosphates, including S1P. nih.govuniprot.org In mammals, two S1PPs, S1PP1 and S1PP2, have been identified. mdpi.comnih.govimmunologyresearchjournal.com S1PP1 is localized to the ER and is involved in the salvage pathway of this compound for ceramide synthesis. uniprot.orgmdpi.comrupress.org S1PP activity regulates intracellular S1P levels and can influence the levels of this compound and ceramide. nih.gov Overexpression of S1PP can lead to increased ceramide levels and promote apoptosis, while reduction of S1PP1 expression can increase intracellular and extracellular S1P, leading to increased resistance to apoptosis. nih.govportlandpress.com

LPPs are a family of integral membrane proteins with broader substrate specificity compared to S1PPs. portlandpress.comnih.gov They can dephosphorylate a variety of lipid phosphates, including S1P, lysophosphatidic acid (LPA), and phosphatidic acid (PA). portlandpress.comnih.govahajournals.org Three mammalian LPP isoforms have been cloned: LPP1, LPP2, and LPP3. portlandpress.com LPPs can act on both intracellular and extracellular S1P. portlandpress.comnih.gov Ecto-activity of LPPs, particularly LPP3, on the cell surface can attenuate S1P signaling by reducing extracellular S1P levels. nih.govportlandpress.comnih.gov Intracellular LPPs, such as LPP2 and LPP3, may act on specific intracellular pools of S1P. portlandpress.com

Here is a table summarizing the key features of S1PPs and LPPs involved in S1P dephosphorylation:

| Feature | This compound-1-Phosphate Phosphatases (S1PPs) | Lipid Phosphate Phosphatases (LPPs) |

| Substrate Specificity | Highly selective for sphingoid base phosphates nih.govuniprot.org | Broad, dephosphorylate various lipid phosphates including S1P portlandpress.comnih.govahajournals.org |

| Mammalian Isoforms | S1PP1, S1PP2 mdpi.comnih.govimmunologyresearchjournal.com | LPP1, LPP2, LPP3 portlandpress.com |

| Localization | Membrane-bound, S1PP1 in ER uniprot.orgmdpi.comrupress.org | Integral membrane proteins, can have ecto-activity portlandpress.comnih.gov |

| Effect on S1P | Dephosphorylate S1P to this compound nih.govuniprot.org | Dephosphorylate S1P to this compound portlandpress.comnih.govahajournals.org |

Irreversible Degradation of this compound-1-Phosphate by S1P Lyase

In addition to reversible dephosphorylation, S1P can be irreversibly degraded by the enzyme S1P lyase (SPL). This is the only pathway for irreversible degradation of sphingoid bases in mammalian cells. nih.govimmunologyresearchjournal.com

SPL is primarily localized to the outer leaflet of the endoplasmic reticulum membrane. researchgate.net Its activity is a key determinant of the balance between S1P and its precursors, this compound and ceramide. immunologyresearchjournal.commdpi.com Increased SPL activity leads to decreased S1P levels, while loss-of-function mutations in the SPL gene can cause severe developmental impairments and lead to the accumulation of S1P. nih.govmdpi.com SPL plays a critical role in processes such as lymphocyte egress from lymphoid organs, where a gradient of S1P is essential. immunologyresearchjournal.com

Here is a table summarizing the key features of S1P Lyase:

| Feature | This compound-1-Phosphate Lyase (SPL) |

| Reaction | Irreversible cleavage of S1P immunologyresearchjournal.comnih.govnih.govresearchgate.netmdpi.com |

| Products | Hexadecenal and Phosphoethanolamine immunologyresearchjournal.comnih.govnih.govresearchgate.netmdpi.com |

| Cofactor | Pyridoxal 5'-phosphate nih.govnih.govmdpi.com |

| Localization | Outer leaflet of the Endoplasmic Reticulum membrane researchgate.net |

| Effect on S1P Levels | Decreases S1P levels immunologyresearchjournal.commdpi.com |

Homeostatic Regulation of this compound and this compound-1-Phosphate Balance

The balance between this compound and S1P is tightly regulated to maintain cellular homeostasis. This dynamic equilibrium, often referred to as the "sphingolipid rheostat," is controlled by the coordinated activities of the enzymes involved in their synthesis and degradation: this compound kinases (SphK1 and SphK2), S1P phosphatases (S1PPs and LPPs), and S1P lyase (SPL). physiology.orgfrontiersin.orgnih.govresearchgate.netnih.govportlandpress.commdpi.comcaymanchem.com

The relative activities of these enzymes determine the cellular and extracellular concentrations of this compound and S1P, which in turn influence a wide range of cellular functions. physiology.org For example, an increase in SphK activity or a decrease in S1P phosphatase or SPL activity shifts the balance towards higher S1P levels, promoting cell growth, survival, and proliferation. physiology.orgnih.govportlandpress.com Conversely, increased ceramidase activity (leading to more this compound) or increased S1P phosphatase or SPL activity shifts the balance towards higher this compound and ceramide levels, which can induce cell cycle arrest and apoptosis. physiology.orgnih.govportlandpress.comcreative-proteomics.comnih.gov

This homeostatic regulation is crucial for various physiological processes, including cell signaling, membrane trafficking, and the response to cellular stress. creative-proteomics.comnih.gov Dysregulation of the this compound/S1P balance has been implicated in numerous pathological conditions, highlighting the importance of maintaining this delicate equilibrium. physiology.orgfrontiersin.orgcaymanchem.comukrbiochemjournal.org The spatial and temporal regulation of these enzymes and lipid mediators allows for fine control over cellular responses. rupress.orgcaymanchem.com

The interplay between synthesis and degradation pathways ensures that S1P levels are tightly controlled, allowing it to function effectively as both an intracellular messenger and an extracellular ligand for S1P receptors. frontiersin.orgrupress.orgnih.govcaymanchem.com The "inside-out" signaling of S1P, where intracellularly produced S1P is transported outside the cell to act on cell surface receptors, is a key aspect of this regulation. frontiersin.orgnih.gov

Data from research findings underscore the importance of this balance. For instance, studies on kidney development have shown that S1P homeostasis is dynamically regulated by the differential expression of S1P metabolic enzymes, and SphK activity is essential for kidney morphogenesis. physiology.org The balance between S1P and ceramide is a critical switch affecting cellular proliferation or death, a concept known as the "sphingolipid rheostat." physiology.orgfrontiersin.org

Sphingosine in Cellular Signaling and Regulation

Intracellular Signaling Mechanisms of Sphingosine (B13886)

This compound participates in several intracellular signaling cascades, influencing key cellular functions.

This compound as a Second Messenger

While this compound-1-phosphate (S1P), a metabolite of this compound, is widely recognized as a signaling molecule acting through G protein-coupled receptors, this compound itself has also been suggested to function as an intracellular second messenger in specific contexts. ahajournals.orgnih.govresearchgate.net Studies have indicated that this compound can influence intracellular calcium mobilization, although the mechanisms may be independent of the inositol (B14025) trisphosphate pathway. researchgate.netahajournals.org The concept of this compound acting as a second messenger implies it can bind to and regulate the activity of intracellular molecules such as enzymes, channels, and transcription factors. ahajournals.org

Interactions with Protein Kinase C (PKC)

This compound is known to be a potent inhibitor of Protein Kinase C (PKC). nih.govfishersci.caplos.orgcapes.gov.brnih.gov PKC is a family of enzymes involved in various cellular signaling pathways, activated by molecules like diacylglycerol (DAG). nih.gov this compound can inhibit PKC activity by preventing its interaction with DAG or phorbol (B1677699) esters. nih.gov This inhibitory effect on PKC is considered a significant mechanism by which this compound influences cellular processes. plos.org The interaction appears to involve this compound preventing the association of substrates with lipid micelles, and this inhibition can be reversed by certain phospholipids (B1166683) like phosphatidylinositol and phosphatidylglycerol. nih.gov

Modulation of Cell Cycle Progression

This compound has been shown to influence cell cycle progression, generally promoting cell cycle arrest. oncologyradiotherapy.comnih.govasm.org This is often seen as an effect opposing that of S1P, which typically promotes cell proliferation. oncologyradiotherapy.comasm.org Studies have indicated that this compound can mediate cell cycle arrest, contributing to its role in regulating cell fate. oncologyradiotherapy.comnih.gov

Induction of Apoptosis

A well-established function of this compound is its role in inducing apoptosis, or programmed cell death. oncologyradiotherapy.combiomolther.orgnih.govfishersci.canih.govaacrjournals.orgarvojournals.orgmdpi.com this compound levels can increase in the early stages of apoptosis, and exogenous addition of this compound can activate apoptotic pathways in various cell types. aacrjournals.orgarvojournals.org This pro-apoptotic effect is often contrasted with the anti-apoptotic actions of S1P, highlighting the importance of the balance between these two lipids in determining cell survival or death. oncologyradiotherapy.combiomolther.orgnih.govmdpi.com this compound-induced apoptosis can involve mitochondrial membrane depolarization and cytochrome c release, suggesting the involvement of the mitochondrial apoptotic pathway. arvojournals.org

| Sphingolipid | Typical Effect on Cell Fate |

| Ceramide | Induces growth arrest and apoptosis mdpi.commdpi.com |

| This compound | Promotes cell cycle arrest and apoptosis oncologyradiotherapy.comnih.govasm.orgmdpi.com |

| This compound-1-phosphate (S1P) | Promotes proliferation and survival mdpi.comoncologyradiotherapy.comasm.orgmdpi.com |

Influence on Gene Expression and Epigenetic Regulation

Sphingolipids, including this compound and its metabolites, have been implicated in influencing gene expression and epigenetic regulation. asm.orglipidmaps.orgasm.orgnih.govmdpi.comboffinaccess.comresearchgate.net While S1P has been more directly linked to epigenetic modifications through the inhibition of histone deacetylases (HDACs), the balance between this compound and S1P can indirectly impact these processes by affecting downstream signaling pathways that regulate gene expression. asm.orgnih.govmdpi.comboffinaccess.comresearchgate.net Nuclear sphingolipid metabolism has been associated with chromatin remodeling and the epigenetic regulation of gene expression. nih.govboffinaccess.comresearchgate.net

Extracellular Actions and Receptor-Mediated Signaling

While the primary focus of this section is intracellular signaling, it is important to note that this compound can be converted to S1P, which acts as a ligand for a family of G protein-coupled receptors (S1PR1-5) located on the cell surface. mdpi.comahajournals.orgnih.govlipidmaps.orgresearchgate.netgenome.jpwikipedia.orgguidetopharmacology.orgbohrium.comelifesciences.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgnih.govbiologists.com These receptors mediate a wide range of extracellular actions of S1P, influencing processes such as cell migration, proliferation, and vascular function. mdpi.comahajournals.orgresearchgate.netbohrium.comelifesciences.orgresearchgate.netresearchgate.netfrontiersin.orgbiologists.com this compound itself is generally considered to exert its effects primarily intracellularly, or its extracellular effects may be mediated after its conversion to S1P. nih.govbiologists.com The "inside-out" signaling concept describes how intracellularly produced S1P can be transported out of the cell to activate these surface receptors. researchgate.netresearchgate.netfrontiersin.orgbiologists.com

This compound-1-Phosphate (S1P) Receptor (S1PR1-5) Activation

S1P exerts many of its extracellular effects by binding to a family of five specific G protein-coupled receptors, designated S1PR1 to S1PR5. nih.govahajournals.orgmdpi.commdpi.compnas.orgmdpi.commdpi.com These receptors are expressed in various tissues and cell types, mediating diverse physiological and pathological processes. nih.govahajournals.orgmdpi.commdpi.commdpi.com Upon binding of S1P, these receptors undergo conformational changes that lead to the activation of associated heterotrimeric G proteins, initiating downstream signaling cascades. mdpi.comresearchgate.netebi.ac.uk

G Protein-Coupled Receptor (GPCR) Coupling and Downstream Pathways (e.g., PI3K/Akt, MAPK, NF-κB, RhoA, JNK)

S1P receptors couple to distinct types of G proteins, which in turn activate various downstream signaling pathways. This differential coupling contributes to the pleiotropic effects of S1P signaling. mdpi.comresearchgate.netmdpi.com

Here is a summary of S1PR coupling and associated pathways based on available research:

| S1P Receptor Subtype | Primary G Protein Coupling | Key Downstream Pathways Activated | Cellular Outcomes (Examples) | Source Indices |

| S1PR1 | Gi/o | PI3K/Akt, MAPK/ERK, Rac, PKC/Ca, suppression of cAMP, Src, JAK2, STAT3, NF-κB | Cell survival, proliferation, migration, angiogenesis, immune cell trafficking, barrier integrity | mdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netbiorxiv.orgahajournals.orgsci-hub.sed-nb.infonih.govnih.gov |

| S1PR2 | Gi/o, Gq, G12/13 | Rho, Rho kinase (ROCK), PTEN, YAP, PI3K/Akt, MAPK/ERK, PLC/Ca2+, NF-κB, JNK, Rac, Src, JAK2, STAT3 | Inhibition of migration, barrier disruption (in some contexts), vasodilation, proliferation | mdpi.comresearchgate.netmdpi.comresearchgate.netd-nb.infonih.govfrontiersin.org |

| S1PR3 | Gi/o, Gq, G12/13 | PI3K/Akt, MAPK/ERK, PLC/Ca2+, RhoA, JNK, Src, JAK2, STAT3, NF-κB | Vasodilation, barrier disruption, migration, proliferation, inflammatory gene expression | mdpi.comresearchgate.netmdpi.comresearchgate.netahajournals.orgd-nb.infofrontiersin.orglipidmaps.org |

| S1PR4 | Gi/o | ERK, PI3K, YAP, AKT, JNK | Activation of dendritic cells, proliferation | researchgate.netd-nb.info |

| S1PR5 | Gi/o, G12/13 | JNK, PI3K/Akt, RhoA/ROCK | Oligodendrocyte survival, natural killer cell egress | mdpi.comresearchgate.netmdpi.com |

Activation of S1PRs coupled to Gi typically leads to the inhibition of adenylyl cyclase and the activation of pathways such as PI3K/Akt and MAPK/ERK, promoting cell survival and proliferation. mdpi.commdpi.comresearchgate.netsci-hub.sed-nb.info Coupling to Gq can activate phospholipase C (PLC), leading to the mobilization of intracellular calcium. researchgate.netresearchgate.netlipidmaps.org Activation of G12/13 is often associated with the activation of Rho GTPases, such as RhoA, which regulate cytoskeletal rearrangements, cell migration, and gene expression, including NF-κB and JNK pathways. researchgate.netresearchgate.netfrontiersin.org The specific combination of G protein coupling and downstream pathway activation varies depending on the S1PR subtype and the cellular context. mdpi.comresearchgate.netmdpi.com

Inside-Out Signaling and S1P Transport

A key aspect of S1P signaling is the concept of "inside-out" signaling. d-nb.inforesearchgate.net S1P is primarily synthesized inside the cell by this compound kinases. d-nb.infonih.govbiologists.com For S1P to activate its cell surface GPCRs (S1PR1-5), it must be transported out of the cell into the extracellular space. d-nb.inforesearchgate.netnih.gov This process is facilitated by specific S1P transporters embedded in the plasma membrane. d-nb.infomdpi.comresearchgate.netnih.govaimspress.com

Several transporters have been implicated in S1P export, including members of the ATP-binding cassette (ABC) transporter family (e.g., ABCC1, ABCG2, ABCA7) and, notably, spinster homolog 2 (Spns2), a member of the major facilitator superfamily (MFS). d-nb.infomdpi.comnih.govaimspress.comamegroups.orgaai.orgnih.gov Spns2 is considered a key transporter for S1P secretion in many mammalian cells and plays a crucial role in processes like immune cell trafficking. mdpi.comaimspress.comaai.org The export of intracellularly produced S1P allows it to act in an autocrine (on the same cell) or paracrine (on neighboring cells) manner by binding to S1PRs on the cell surface. nih.govresearchgate.netamegroups.org This inside-out signaling mechanism is fundamental to many of the physiological functions attributed to S1P. d-nb.inforesearchgate.net

Subcellular Localization and Compartmentalized Signaling

The biological effects of this compound and S1P are significantly influenced by the subcellular localization of the enzymes involved in their metabolism and the location of their downstream targets. mdpi.comencyclopedia.pubelifesciences.orgnih.gov Enzymes like this compound kinases (SphK1 and SphK2) have distinct subcellular distributions, which can affect the availability of this compound substrate and the localized production of S1P. d-nb.infomdpi.comencyclopedia.pubnih.gov

SphK1 is primarily found in the cytoplasm and can translocate to the plasma membrane upon activation, facilitating the production and subsequent export of S1P for extracellular signaling. d-nb.infomdpi.comencyclopedia.pubnih.gov SphK2, on the other hand, is often localized to the nucleus, endoplasmic reticulum (ER), and mitochondria, suggesting roles in intracellular S1P production and signaling within these compartments. nih.govmdpi.comencyclopedia.pub

The compartmentalization of sphingolipid metabolism creates distinct pools of this compound and S1P within the cell. mdpi.comencyclopedia.pubelifesciences.org Research suggests that this compound produced in specific organelles, such as mitochondria, may have different signaling outcomes compared to this compound produced elsewhere. elifesciences.org Similarly, S1P generated in different locations can either be exported for extracellular receptor activation or interact with intracellular targets. nih.govmdpi.comencyclopedia.pubmdpi.commdpi.com Examples of intracellular S1P targets include prohibitin 2 (PHB2) in mitochondria, histone deacetylases (HDACs) in the nucleus, and TRAF2 in the cytoplasm. nih.govmdpi.commdpi.comfrontiersin.org This compartmentalization allows for fine-tuning of this compound and S1P signaling, enabling these lipids to regulate diverse cellular processes in a spatially restricted manner. mdpi.comencyclopedia.pubelifesciences.orgnih.gov

Sphingosine in Health and Disease Pathogenesis

Role in Cellular Physiology

Sphingosine (B13886) and its metabolites, especially S1P, are integral to regulating numerous aspects of cellular physiology, influencing processes from basic cell survival to complex system-wide functions like immune responses and vascular development.

Cell Growth and Differentiation

This compound and S1P have been implicated in the regulation of cell growth and differentiation. S1P is a bioactive lipid that regulates diverse biological processes, including cell growth and differentiation. rupress.org this compound itself has been found to be an exogenous inhibitor of protein kinase C, an enzyme involved in cell proliferation and differentiation. nih.gov

Studies have shown that S1P can influence the proliferation of various cell types. For instance, S1P increased the proliferation of photoreceptor progenitors in rat retina neuronal cultures. arvojournals.org Exogenous expression of this compound kinase 1 (SphK1), an enzyme that phosphorylates this compound to produce S1P, leads to cell proliferation signals, while its downregulation can induce proapoptotic events. arvojournals.orgaacrjournals.org In Swiss 3T3 cells, both this compound and S1P can be growth stimulatory at low concentrations, mediated by calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

The role of S1P in differentiation is also evident in various cell lineages. S1P is a potent inducer of skeletal muscle differentiation. molbiolcell.org It has also been shown to promote the formation of apical processes and enhance the expression of differentiation markers like opsin and peripherin in photoreceptors. arvojournals.org In mesenchymal stem cells (MSCs), S1P has been implicated in promoting differentiation into various cell types, including smooth muscle cells and cardiomyocytes. clinmedjournals.org Inhibition of S1P receptor 2 (S1PR2) has been shown to decrease the differentiation of MSCs into adipocytes and mature osteoblasts. researchgate.net

Cell Migration and Invasion

This compound metabolites, particularly S1P, play complex roles in regulating cell migration and invasion, processes critical in development, wound healing, and disease, including cancer metastasis. S1P is a bioactive molecule involved in the regulation of cell migration and invasion. mdpi.com S1P can either positively or negatively regulate invasion depending on the S1P receptors involved and crosstalk with other signaling pathways. nih.gov

SphK and S1P have been shown to enhance the invasiveness of various cancer cells in in vitro models, including T lymphoma, Wilms tumor, thyroid cancer, glioma, and ovarian cancer cells. nih.gov Overexpression of SphK1 has been shown to enhance the invasion and migration of non-small cell lung cancer cells, while its knockdown significantly inhibits these processes. spandidos-publications.com This effect can be mediated via activation of the AKT pathway and regulation of E-cadherin and Snail expression. spandidos-publications.com S1P mediates the invasion of head and neck squamous cell carcinoma cells through S1PR1. dovepress.com

Conversely, initial studies have indicated that S1P can be inhibitory to cancer cell migration, blocking the motility of melanoma, osteosarcoma, and breast cancer cell lines. nih.gov S1PR2 activation has been shown to inhibit cancer cell migration, invasion, and metastasis. dovepress.com Ablation of this compound kinase 2 (SphK2) can suppress cell proliferation and migration/invasion more effectively than SphK1 ablation in certain tumor cells. aacrjournals.org

Immune System Modulation

This compound-1-phosphate is a key regulator of the immune system, influencing immune cell trafficking, activation, and inflammatory responses. S1P is a pivotal modulator of immune responses and barrier integrity. mdpi.com It is widely expressed throughout the body and is involved in immune activation and regulation of cellular trafficking. mdpi.com S1P plays a key role in innate and adaptive immune responses and is closely related to inflammation. frontiersin.org

S1P orchestrates the dynamic trafficking of lymphocytes and other immune cells, facilitating their migration into lymphoid tissue and subsequent egress to the blood. mdpi.com The S1P concentration gradient between various tissues promotes S1PR1-dependent migration of T cells from secondary lymphoid organs into the lymphatic and blood circulation. nih.gov S1P suppresses T cell egress from and promotes retention in inflamed peripheral tissues. nih.gov

In the innate immune response, S1P acts through receptors on various immune cells, influencing processes such as the activation of the NF-KB signaling pathway, the release of pro-inflammatory factors, the inhibition of immune responses in macrophages, and the reduction of migration and apoptosis in neutrophils. frontiersin.org S1PR3 has been shown to mediate the chemotaxis of macrophages in vitro and is linked to macrophage and monocyte recruitment in atherosclerosis models. nih.gov However, S1P can also serve as a negative regulator of macrophage recruitment by inhibiting migration through S1PR2 ligation. aai.org

In adaptive immunity, S1P is closely related to the activation, differentiation, and trafficking of immune cells. frontiersin.org Under the action of antigen-presenting cells (APCs), T cells are differentiated, producing anti-inflammatory effects. frontiersin.org S1P also inhibits LPS-induced B cell inflammatory responses and promotes B cell migration and transport. frontiersin.org S1P signaling is implicated in modulating the function of other immune cells in the tumor microenvironment, acting as a chemoattractant for NK cells while inhibiting their cytotoxic activity. frontiersin.org

Nervous System Function, Neuronal Survival, and Myelination

This compound and its metabolites are important for the proper functioning of the nervous system, including neuronal survival and myelination. S1P is a bioactive molecule involved in the physiology and physiopathology of the central nervous system. mdpi.com this compound itself has been found to influence neural stem cell differentiation and migration during brain development. creative-proteomics.com

Studies have demonstrated the participation of this compound in neuronal survival, synaptic transmission, and synaptic plasticity. creative-proteomics.com this compound metabolism is intricately linked to the function of neurotransmitters like glutamate (B1630785) and dopamine, essential for proper neuronal communication. creative-proteomics.com

S1P signaling is essential for neural and vascular development. pnas.org S1P receptor 1 (S1PR1) is required for embryonic vascular development and maturation, and its function is also critical in the adult nervous system. pnas.org S1P signaling is required for the maintenance of hair cells, mainly via activation of S1PR2. ahajournals.org Dysregulation of sphingolipid metabolism has been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, highlighting the importance of this compound's role in maintaining neural health. creative-proteomics.com

Vascular Function and Angiogenesis

This compound-1-phosphate is a critical regulator of vascular function and angiogenesis, the formation of new blood vessels. S1P is a bioactive lipid that regulates vascular processes, including motility, contractility, vascular proliferation, and endothelial barrier permeability. biologists.com S1P is critical in the development of blood vessels and in the adult regulates vascular functions, including vascular tone, endothelial integrity, and angiogenesis. ahajournals.org

S1P exerts its biological effects by signaling through five G protein-coupled receptors (S1PR1-5), which are expressed on most cells, including vascular endothelial cells (ECs) and smooth muscle cells (SMCs). aai.orgpnas.orgahajournals.org S1PR1 is abundantly expressed in vascular endothelial cells and is required for embryonic vascular development and maturation. pnas.orgbiorxiv.org Endothelial S1PR1 is essential for developmental angiogenesis and physiological functions such as the maintenance of the vascular barrier and vascular tone. pnas.org

Both S1PR1 and S1PR3 are important for the regulation of angiogenesis in the adult, and the addition of S1P to endothelial cells stimulates their proliferation, migration, shape change, and survival. ahajournals.org S1PR1 inhibits VEGF-induced vascular sprouting by promoting interactions between VE-cadherin and VEGFR2. biorxiv.org Tumor vessels that lack S1PR1 show excessive vascular sprouting and branching, decreased barrier function, and poor perfusion. pnas.orgbiorxiv.org Conversely, tumor vessels with high expression of S1PR1 show less branching, tortuosity, and enhanced pericyte coverage, suggesting that endothelial S1PR1 induces vascular normalization. pnas.orgbiorxiv.org

S1P also promotes endothelial barrier function by upregulating adhesion molecules such as VE-cadherins. ahajournals.org S1P receptor-1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling. amegroups.org However, S1P can also have inhibitory effects on angiogenesis; for instance, S1P-induced release of TIMP-2 from vascular smooth muscle cells can inhibit angiogenesis. biologists.com

Epithelial and Barrier Integrity

This compound-1-phosphate plays a significant role in maintaining the integrity of epithelial and endothelial barriers. S1P is a pivotal modulator of barrier integrity. mdpi.com It regulates the permeability of biological barriers, including the brain and intestinal barriers. mdpi.com

S1P has been shown to play a pivotal role in enhancing barrier function in several non-intestinal tissues. nih.gov In intestinal epithelial cells (IECs), S1P treatment significantly increased levels of E-cadherin protein and mRNA and led to E-cadherin localizing strongly to the cell-cell border, resulting in improved barrier integrity. nih.gov S1P also improved barrier function as indicated by a decrease in paracellular permeability and an increase in transepithelial electrical resistance (TEER) in vitro. nih.gov The S1P-S1PR pathway protects the epithelial barrier by strengthening the cell junctions between IECs. frontiersin.org An S1PR1 agonist can restore the expression of tight junction proteins occludin and ZO-1, which are disrupted by inflammation. frontiersin.org

S1P signaling through the S1PR2 receptor and Rho kinase (ROCK) has been implicated in IEC extrusion, a crucial phenomenon for maintaining homeostatic cell numbers in the intestine and effective barrier function. mdpi.com S1P also regulates physiological functions through S1PR activation and is a key signaling molecule in maintaining the barrier function of epithelial and endothelial cells. researchgate.net S1P and related signaling pathways maintain barrier integrity by regulating tight junction assembly, cytoskeletal rearrangement, and adhesion patch formation. researchgate.net In retinal pigment epithelial cells, albumin-bound S1P disrupted barrier integrity via S1PR2, whereas integrity was strengthened by ApoM-bound S1P. researchgate.net S1P signaling also mediates the shedding of measles virus-infected respiratory epithelial cells, a process that occurs without disrupting the integrity of the epithelium. asm.org

Dysregulation of this compound Metabolism in Pathological Conditions

Alterations in the intricate pathways of sphingolipid metabolism, encompassing the synthesis, degradation, and interconversion of this compound and its derivatives, have been linked to numerous pathological states. This dysregulation can impact crucial cellular functions, contributing to disease initiation and progression. For instance, imbalances favoring ceramide (a precursor of this compound) over S1P are often associated with pro-apoptotic signaling, while a shift towards higher S1P levels typically promotes cell survival and proliferation nih.govmdpi.commdpi.com. This delicate balance is maintained by a network of enzymes, and their aberrant activity can profoundly affect cellular homeostasis. Dysregulation of sphingolipid metabolism has been implicated in conditions ranging from metabolic disorders and inflammatory diseases to neurodegeneration and cancer bohrium.comnih.govoaepublish.comnih.govnorthwestern.eduoup.com.

Cancer Biology and Progression

This compound metabolism plays a significant and multifaceted role in cancer biology, influencing tumor initiation, progression, and response to therapy. Dysregulation of sphingolipid metabolic enzymes and the resulting altered levels of this compound and its metabolites are commonly observed in various cancers mdpi.commdpi.comnih.gov. This aberrant metabolism can contribute to several hallmarks of cancer, including sustained proliferation, evasion of apoptosis, angiogenesis, and resistance to treatment mdpi.commdpi.comnih.govmdpi.com.

Pro-apoptotic and Anti-proliferative Properties

While this compound itself can exhibit pro-apoptotic and anti-proliferative effects, the balance with its metabolite, S1P, is critical nih.govnih.gov. Ceramide and this compound are generally associated with inhibiting proliferation and promoting cell death nih.govencyclopedia.pub. However, in many cancers, there is a shift in the sphingolipid rheostat favoring the production of S1P, which promotes cell survival and growth mdpi.commdpi.comencyclopedia.pubfrontiersin.org. This compound kinase (SphK), the enzyme that phosphorylates this compound to form S1P, is a key regulator of this balance nih.gov. Overexpression of SphK1, for example, has been linked to increased tumorigenicity nih.govtandfonline.com. Conversely, strategies aimed at increasing intracellular ceramide and this compound levels or inhibiting SphK activity have shown potential in inducing cancer cell death and suppressing tumor growth in preclinical studies mdpi.comnih.govencyclopedia.pubmdpi.com.

Resistance to Chemotherapy and Radiotherapy

Dysregulation of this compound metabolism is also implicated in the development of resistance to conventional cancer therapies, including chemotherapy and radiotherapy mdpi.commdpi.commdpi.comoaepublish.comresearchgate.netresearchgate.net. Cancer cells can evade the cytotoxic effects of these treatments by altering sphingolipid metabolism to favor pro-survival signals encyclopedia.puboaepublish.com. Specifically, increased activity of enzymes that metabolize ceramide into pro-survival lipids like S1P can reduce the effectiveness of chemotherapy and radiation, which often induce cell death by increasing ceramide levels mdpi.comoaepublish.comresearchgate.net. High levels of SphK1, which produces S1P, have been correlated with resistance to certain chemotherapeutic agents mdpi.commdpi.comoaepublish.comresearchgate.net. Targeting sphingolipid metabolic enzymes, particularly those involved in S1P production, is being explored as a strategy to overcome drug resistance and enhance the efficacy of existing cancer treatments mdpi.comtandfonline.commdpi.comoaepublish.comresearchgate.net.

Tumor Microenvironment and Angiogenesis

This compound-1-phosphate, derived from this compound, plays a significant role in modulating the tumor microenvironment, a complex ecosystem of cells and factors surrounding the tumor, which is crucial for tumor growth and metastasis nih.govfrontiersin.orgasc-abstracts.orgfrontiersin.org. S1P is a key signaling molecule within this microenvironment, influencing various cellular components, including cancer cells, immune cells, and endothelial cells nih.govasc-abstracts.orgfrontiersin.orgpnas.org. S1P signaling contributes to processes that support tumor progression, such as sustained proliferation, immune evasion, and importantly, angiogenesis – the formation of new blood vessels that supply the tumor with nutrients and oxygen nih.govmdpi.comfrontiersin.orgasc-abstracts.orgfrontiersin.org. S1P, often produced by cancer cells and other cells in the microenvironment, can stimulate angiogenesis through its receptors on endothelial cells nih.govnih.govpnas.org. Dysfunctional and immature tumor vasculature is a hallmark of many cancers, hindering effective drug delivery, and S1P signaling, particularly via S1PR1 on endothelial cells, can influence tumor vascular phenotype and maturation pnas.org. Studies suggest that modulating S1P signaling in the tumor microenvironment could impact angiogenesis and improve the effectiveness of antitumor therapies nih.govasc-abstracts.orgfrontiersin.orgpnas.org.

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Multiple Sclerosis)

Sphingolipid metabolism, including the pathways involving this compound, is intimately linked to the health and function of the nervous system. Dysregulation of these pathways has been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS) nih.govnih.goveditverse.commetwarebio.comfrontiersin.orgunimi.it. Altered levels of sphingolipids, including ceramide and S1P, and aberrant activity of sphingolipid metabolic enzymes are observed in the brains of individuals affected by these conditions nih.govnih.goveditverse.commetwarebio.comfrontiersin.orgunimi.it. These metabolic changes can contribute to neuronal dysfunction, inflammation, and cell death, key features of neurodegenerative processes nih.govnih.goveditverse.commetwarebio.com. For instance, an imbalance favoring ceramide accumulation over S1P reduction is often seen in neurodegeneration, promoting pro-apoptotic signaling nih.goveditverse.comunimi.it.

Demyelination and Remyelination Processes

Sphingolipids play crucial roles in the formation and maintenance of myelin, the protective sheath around nerve fibers that is essential for proper nerve signal transmission. Demyelination, the loss of this myelin sheath, is a hallmark of diseases like Multiple Sclerosis nih.govmdpi.com. This compound-1-phosphate and its receptors are involved in processes relevant to demyelination and the subsequent attempt at repair, known as remyelination nih.govmdpi.comuzh.chsydney.edu.au. While the role of S1P in neurodegeneration is complex and can be controversial depending on the specific context and receptor involved nih.gov, research suggests that modulating S1P signaling may influence demyelination and promote remyelination mdpi.comuzh.chsydney.edu.au. For example, studies in animal models of MS have indicated that targeting specific S1P receptors might decrease demyelination and enhance myelin repair uzh.chsydney.edu.au. This compound kinase 2 (SphK2), an enzyme producing S1P, has also been shown to be essential for remyelination in some models nih.govbiorxiv.org. The balance of sphingolipids, including this compound and its phosphorylated form, is therefore critical for myelin integrity and repair processes in neurodegenerative conditions affecting myelin nih.govbiorxiv.org.

Neuroinflammation

Sphingolipids play a pivotal role in regulating neuroinflammation, and alterations in their metabolism are associated with neuroinflammatory diseases like Alzheimer's and Parkinson's diseases. nih.govbmbreports.org The brain has a high content of sphingolipids, and changes in their levels can initiate pathogenic processes in these conditions. nih.govbmbreports.org Sphingolipids in the brain may regulate cytokine signaling, the production of pro-inflammatory eicosanoids, and cellular mechanisms related to apoptosis, astroglial activation, and astrogliosis. nih.govbmbreports.org

Studies indicate that abnormal sphingolipid alterations, such as an increase in ceramide and a decrease in this compound kinase (SphK), are observed during neuroinflammatory disease. nih.govbmbreports.org SphK is an enzyme that phosphorylates this compound to form S1P. nih.govnih.gov While S1P tends to induce morphological changes in glial cells and contributes to the sustenance of neuroinflammation, it may also provide a protective role in neuronal cells. mdpi.com Reduced levels of neuronal SphK1 during neuroinflammation can decrease the acetylation of COX2 and secretion of SPMs, potentially impairing the resolution of neuroinflammation. nih.govbmbreports.org

CSF levels of multiple sphingolipid species, including this compound, have been found to be higher in neuroinflammatory diseases such as neuromyelitis optica spectrum disorder (NMOSD) compared to multiple sclerosis (MS) and non-inflammatory neurological diseases. bmj.com These lipid levels showed strong correlations with markers of neuroinflammation. bmj.com

Inflammatory and Autoimmune Diseases (e.g., Inflammatory Bowel Disease, Skin Diseases, Fibrosis)

Sphingolipids and their metabolizing enzymes are increasingly recognized as critical mediators in inflammation and autoimmunity. nih.gov this compound kinases (SKs), which produce S1P from this compound, are essential players in inflammatory signaling processes and disease progression. nih.gov this compound itself has been associated with growth arrest and cell death, while S1P is a potent bioactive lipid involved in cellular proliferation, migration, invasion, and inflammation. nih.gov The balance between ceramide, this compound, and S1P is vital for maintaining normal cellular function, and altered sphingolipid metabolism is implicated in inflammatory bowel disease (IBD) and other inflammatory conditions. mdpi.comnih.gov

In Inflammatory Bowel Disease, altered sphingolipid metabolism is observed, with many studies highlighting the importance of S1P in inflammatory signaling and pro-survival pathways. mdpi.com S1P functions as a cofactor in inflammatory signaling in IBD. mdpi.com S1P signaling is linked to inflammation, autoimmune disease, and cancer, and can coactivate pathways like STAT3 and NF-κB, promoting inflammation. mdpi.comdovepress.com S1P receptor modulators, which target the interaction between S1P and its receptors, are being investigated and used for treating IBD due to their ability to regulate immune responses and reduce inflammation by affecting lymphocyte trafficking. nih.govnih.govcdhf.ca

In the context of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix, emerging evidence suggests that S1P is involved in pro-fibrotic inflammatory and fibrogenic processes. researchgate.net S1P, produced by SphKs, acts on target cells through its receptors, influencing vascular permeability, leukocyte infiltration, and the migration, proliferation, and differentiation of fibroblasts into myofibroblasts. researchgate.netfrontiersin.org This involves crosstalk with other cytokines, particularly TGF-β. researchgate.netnih.gov Activation of the SphK-S1P-S1PR pathway has been shown to be involved in the progression of chronic inflammation into liver fibrosis. oaepublish.com In renal fibrosis, the SphK1-S1P-S1PRs axis is considered a crucial triggering mechanism, involving interactions with the TGF-β1/Smad signaling pathway. nih.gov

Sphingolipids also play a role in autoimmune diseases beyond IBD. For instance, S1P and its synthetic enzyme SK have been implicated in lupus nephritis, with elevated levels of dihydro-S1P observed in a murine model. plos.org

Metabolic Disorders (e.g., Diabetes, Metabolic Dysfunction-Associated Steatohepatitis)

Sphingolipid mediators, including ceramide and S1P, influence obesity and glucose homeostasis. mdpi.com Altered sphingolipid metabolism is observed in many pathological conditions, including metabolic disorders. mdpi.com Hepatic insulin (B600854) resistance is linked to the accumulation of ceramide and its metabolite, this compound. mdpi.com While ceramide accumulation impairs insulin action, S1P may improve insulin resistance in some cell types. mdpi.com

Metabolic syndrome, characterized by factors like obesity, hyperglycemia, dyslipidemia, hypertension, and insulin resistance, is associated with S1P. spandidos-publications.comingentaconnect.com Plasma levels of S1P have been reported to be higher in obese individuals and positively correlate with clinical indices of metabolic dysfunction, including fasting insulin, HOMA-IR, HbA1c, BMI, and waist circumference. spandidos-publications.complos.org S1P is suggested to be involved in the pathophysiological processes of obesity, including abnormal energy metabolism, adipogenesis, and inflammation. spandidos-publications.com

In metabolic dysfunction-associated steatotic liver disease (MASLD), which can progress to metabolic dysfunction-associated steatohepatitis (MASH), a compelling body of evidence suggests that the accumulation of lipid species derived from sphingolipid metabolism, such as ceramides (B1148491), contributes significantly to tissue damage by triggering inflammatory and fibrogenic mechanisms. frontiersin.orgnih.govresearchgate.net Elevated levels of circulating ceramides are a common feature of MASH. nih.gov A distorted sphingolipid metabolism is directly linked to hepatic insulin resistance, a hallmark of MASLD. nih.gov The SphK1-mediated response is one of the pivotal molecular pathways orchestrating fibrogenic activation in MASLD. physiology.org

Lysosomal Storage Disorders (e.g., Gaucher Disease)

Lysosomal storage disorders (LSDs) are a group of inherited metabolic disorders caused by deficiencies in lysosomal enzymes, leading to the accumulation of specific substrates. While the provided search results primarily discuss the role of S1P and related enzymes in other diseases, the context of sphingolipid metabolism is relevant. This compound is a metabolite in the sphingolipid pathway, and its accumulation or altered metabolism can be a feature of certain LSDs. For example, Niemann-Pick disease type C1 is described as a this compound storage disease that causes deregulation of lysosomal calcium. nih.gov Although Gaucher disease is a specific LSD characterized by the accumulation of glucocerebroside due to a deficiency in glucocerebrosidase, alterations in upstream or downstream sphingolipid metabolites, including this compound, can occur and contribute to the complex pathophysiology.

Cardiovascular Diseases

Sphingolipids, derived from this compound, play a crucial role in the pathophysiology of cardiovascular diseases (CVDs), including ischemic heart disease, hypertension, heart failure, and stroke. frontiersin.org Abnormal levels of sphingolipid molecules have been detected in the plasma or blood vessels of patients with atherosclerosis, hypertension, and other CVDs. nih.gov

This compound-1-phosphate (S1P) is a key bioactive sphingolipid involved in regulating cardiovascular functions. nih.govresearchgate.net It is mainly derived from red blood cells, platelets, and endothelial cells and circulates in plasma bound to proteins like albumin and apolipoprotein M (ApoM)-containing high-density lipoproteins (HDL). researchgate.netbiorxiv.org Circulating S1P levels have been associated with clinical manifestations of atherosclerosis and can correlate positively with systolic blood pressure and negatively with left ventricular function in coronary heart disease. biorxiv.orgmdpi.com

S1P appears to have both pro- and anti-atherosclerotic properties, influencing processes like endothelial dysfunction, inflammation, and smooth muscle cell behavior. frontiersin.orgmdpi.commdpi.comnih.govnih.gov It can preserve endothelial barrier function and suppress the attachment of blood cells, an initial step in atherosclerosis. nih.gov However, high endogenous S1P levels may promote atherosclerosis and plaque rupture. mdpi.com

Sphingolipids are also thought to mediate cardiomyocyte hypertrophy and promote myocardial fibrosis, contributing to heart failure. frontiersin.orgjsir.gr.jp Overexpression of SphK1 has been shown to promote fibrosis and degeneration of cardiomyocytes, and S1P binding to its receptors activates signaling involved in cardiac fibrosis. researchgate.netjsir.gr.jp In heart failure, plasma S1P levels may be negatively correlated with left ventricular ejection fraction and severity of dyspnea. nih.gov

This compound-1-phosphate analogues are being investigated for their potential as cardiac protectors in inherited disorders like Fabry disease, which involves cardiac hypertrophy, suggesting a role for this compound metabolism in this condition. sciencebusiness.net

Research Methodologies and Analytical Approaches for Sphingosine Studies

Lipidomic Approaches for Comprehensive Sphingolipid Profiling

Lipidomics, the large-scale study of cellular lipids, provides a comprehensive view of the sphingolipidome. This approach involves the simultaneous profiling and quantification of multiple lipid classes, including sphingolipids, in a single analysis. Lipidomics methods typically employ mass spectrometry (MS) coupled with chromatography techniques to achieve high sensitivity and specificity. foodb.cahmdb.cafoodb.cawaocp.orgwikidata.org Sphingolipidomics, a branch of lipidomics, specifically focuses on the large-scale study of cellular sphingolipidomes. hmdb.ca These approaches are crucial for evaluating possible alterations within lipid classes and subclasses in response to various conditions. waocp.org

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a widely employed approach for sphingolipid analysis due to its high sensitivity and ability to separate lipid species. foodb.canih.govmetabolomicsworkbench.org This combination allows for the separation of complex lipid mixtures before their detection and characterization by mass spectrometry. HPLC is a chromatographic technique used for the separation and analysis of sphingolipids. foodb.ca

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a method of choice for the detection and quantification of sphingolipid metabolites due to its high sensitivity and superior specificity compared to other methodological approaches. foodb.cametabolomicsworkbench.orgnih.govnih.govsigmaaldrich.comwikipedia.orgebi.ac.ukfoodb.caguidetopharmacology.orgsigmaaldrich.comzhanggroup.orgciteab.comgenome.jp This technique is valuable for simultaneous qualitative and quantitative monitoring of sphingolipid components, serving as an effective tool to study sphingolipid signaling events. metabolomicsworkbench.org LC-MS/MS provides high specificity and sensitivity along with detailed structural identification information. metabolomicsworkbench.org Challenges in LC-MS/MS analysis of sphingophospholipids, such as this compound-1-phosphate (S1P), include peak broadening due to the polar phosphate (B84403) head group and zwitterion formation. wikipedia.orgebi.ac.ukguidetopharmacology.orgzhanggroup.orgciteab.com Approaches like dephosphorylation of S1P prior to analysis or the use of metal-free columns can help overcome these issues. wikipedia.orgebi.ac.ukguidetopharmacology.orgciteab.com

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique frequently used in conjunction with HPLC for the quantitative analysis of sphingolipids. nih.gov In MRM mode, a predetermined precursor ion is selected, fragmented, and specific product ions are monitored. sigmaaldrich.com This approach yields greater sensitivity and lower limits of detection compared to precursor ion scans alone by monitoring a specific precursor and product ion pair. nih.gov LC-tandem MS in MRM mode is broadly employed for quantitation of the levels of individual molecular species in a sphingolipid class of interest. hmdb.ca Optimal conditions for both ionization and fragmentation are determined for each analyte and internal standard in MRM analysis. citeab.com This sensitivity facilitates the detection of numerous individual molecular species. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable technique for sphingolipid analysis, particularly useful for the analysis of intact lipids and providing information on their molecular weight. nih.govabcam.com In MALDI, a laser beam desorbs and ionizes molecules from a solid matrix, allowing for the analysis of complex lipid mixtures. nih.gov MALDI-TOFMS can be used for the detection and quantification of sphingolipids, sometimes employing phosphate-capture molecules like Phos-tag for specific lipids such as this compound-1-phosphate. sigmaaldrich.com MALDI-MS imaging (MALDI-MSI) is a novel technique that enables the detection of sphingolipids directly within tissues and cell cultures, providing insight into their spatial distribution. lipidmaps.orgnih.gov However, challenges exist in MALDI-MSI of sphingolipids due to their structural variations, potential fragmentation of complex molecules into simpler species, and significant differences in levels among sphingolipid classes. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) has been a popular technique in lipid analysis due to its simplicity, speed, and high sample throughput, being particularly well-adapted to lipid class separations. sigmaaldrich.comwikipedia.org High-Performance Thin-Layer Chromatography (HPTLC) represents an instrumental evolution of TLC, offering a more automated and computerized analytical approach. sigmaaldrich.com TLC can be used for qualitative and quantitative determination of lipids, including sphingolipids. sigmaaldrich.comwikipedia.orgontosight.aisigmaaldrich.com Quantitative analysis with TLC can be performed using techniques like scanning densitometry or image analysis of the developed chromatograms. sigmaaldrich.comwikipedia.orgsigmaaldrich.com TLC can also be employed to investigate lipid metabolism. tocris.com

Quantitative Analysis Techniques for This compound (B13886) and Metabolites

Quantitative analysis of this compound and its metabolites is critical for understanding their precise roles in biological systems. LC-MS/MS, particularly utilizing MRM, is a primary method for the quantitative determination of sphingolipids due to its sensitivity and specificity. hmdb.cafoodb.canih.govsigmaaldrich.comfoodb.caguidetopharmacology.orgsigmaaldrich.comzhanggroup.orgciteab.comgenome.jphmdb.ca Quantitative analysis is often based on calibration curves generated by spiking a matrix with known amounts of the target analyte and internal standards. foodb.ca The use of appropriate internal standards is crucial to account for variations during sample handling and analysis. nih.govsigmaaldrich.comfoodb.caciteab.com Challenges in quantitative sphingolipid analysis include the presence of isobaric species and fragmentation bias influenced by structural diversity. genome.jp Methods like using class-specific internal standards and post-acquisition correction models are employed to address these challenges. genome.jp TLC with densitometry or image analysis also provides a means for semi-quantitative and quantitative determination of sphingolipids. sigmaaldrich.comwikipedia.orgontosight.aisigmaaldrich.com

In Vitro and In Vivo Model Systems

Both in vitro (cell culture) and in vivo (animal) models are indispensable tools for dissecting the complex roles of this compound in biological processes. Cell culture models, utilizing various cell lines, allow for controlled environments to study the direct effects of this compound or manipulate enzymes involved in its metabolism. For instance, studies have used cell lines such as HeLa, U2OS, HepG2, MCF10A, and 3T3-L1 adipocytes to investigate the impact of this compound kinase 2 (SK2) on viral infection or the effects of S1P on cell viability, differentiation, and gene expression. bohrium.commdpi.com These models enable researchers to analyze cellular responses, signaling pathways, and metabolic changes in a reductionist setting.